(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
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Overview
Description
(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a complex organic compound that features a piperazine ring substituted with a methyl group and a pyrazole ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as 1-methyl-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine, are inflammatory mediators such as TNF-α and IL-1β . These targets play a crucial role in the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .
Mode of Action
The compound this compound interacts with its targets by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in the alleviation of inflammation, as evidenced by a decrease in the number of writhings induced by acetic acid in a dose-dependent manner .
Biochemical Pathways
The compound this compound affects the inflammatory pathway. It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity . The downstream effects of these actions include the reduction of pain and inflammation .
Pharmacokinetics
The compound was administered orally in animal models, suggesting that it has sufficient bioavailability for oral administration
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation . These effects suggest that the compound has significant anti-nociceptive and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step reactions. . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures ranging from 0°C to 100°C and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine core structure.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.
Pyridine derivatives: Nicotinamide and pyridoxine are examples of compounds with a pyridine ring
Uniqueness
What sets (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone apart is its unique combination of the piperazine, pyrazole, and pyridine rings, which may confer distinct pharmacological properties. This combination allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-7-9-18(10-8-17)14(20)12-3-4-13(15-11-12)19-6-2-5-16-19/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHARPYUDZYUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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